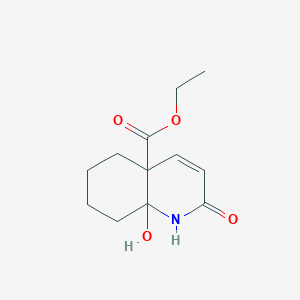
Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate is a complex organic compound with the molecular formula C12H17NO4. It is known for its unique structure, which includes a quinoline core with various functional groups attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific solvents, temperatures, and pH levels to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction could produce more reduced forms of the compound. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Ethyl 8a-hydroxy-2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Mthis compound
- Ethyl 2-oxo-1,2,4a,5,6,7,8,8a-octahydroquinoline-4a-carboxylate
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities .
Propiedades
Fórmula molecular |
C12H17NO4 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
ethyl 8a-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-4a-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-2-17-10(15)11-6-3-4-7-12(11,16)13-9(14)5-8-11/h5,8,16H,2-4,6-7H2,1H3,(H,13,14) |
Clave InChI |
XPTURZQOXLSXHN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C12CCCCC1(NC(=O)C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-N-[1-(thiophen-2-yl)ethyl]pyridin-3-amine](/img/structure/B13301262.png)
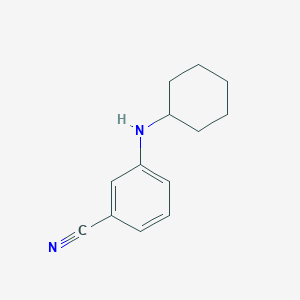
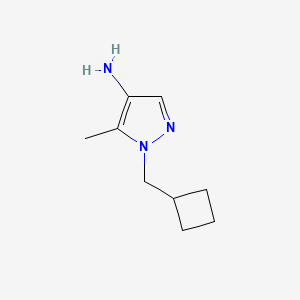
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propane-1,3-diol](/img/structure/B13301287.png)
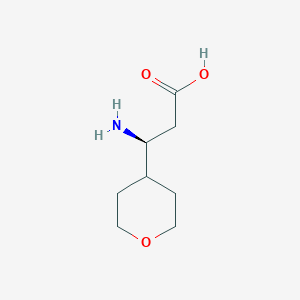
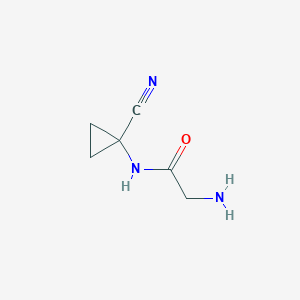
![3-[(4-Bromothiophen-2-yl)methoxy]azetidine](/img/structure/B13301294.png)
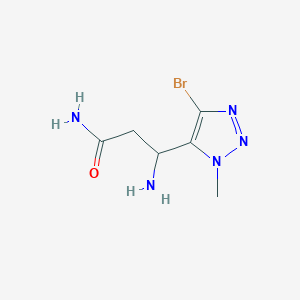
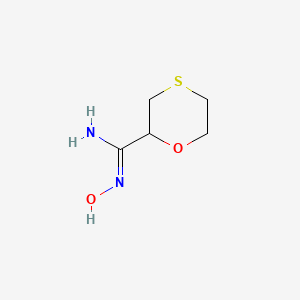

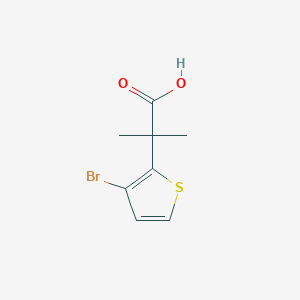

![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
